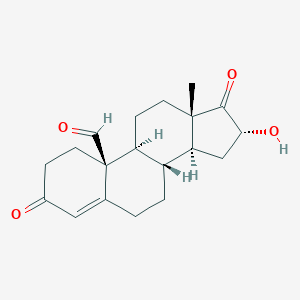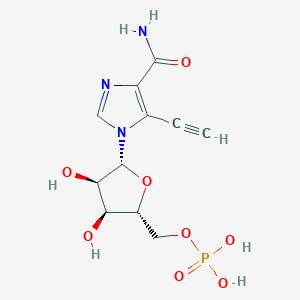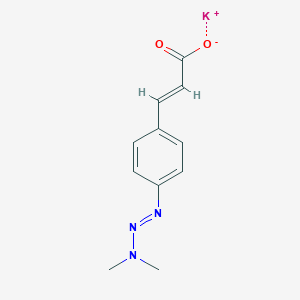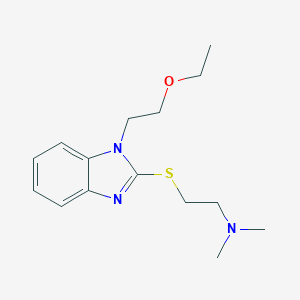![molecular formula C19H23N3O B238237 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a small molecule that can interact with various biological targets, making it a valuable tool for studying the mechanisms of different biological processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with different biological targets. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of protein kinase CK2 by binding to its active site. This inhibition leads to the suppression of cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to interact with dopamine receptors in the brain, leading to the modulation of dopamine signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to modulate dopamine signaling pathways in the brain, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its ability to interact with different biological targets. This makes it a valuable tool for studying the mechanisms of different biological processes. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to have anticancer properties, making it a potential candidate for cancer therapy. However, one limitation of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide research. One area of interest is the development of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide-based anticancer therapies. Another area of interest is the study of dopamine signaling pathways in the brain and the potential use of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in the treatment of dopamine-related disorders. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential applications in different fields of research.
Métodos De Síntesis
The synthesis of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps. The first step is the preparation of 4-methylpiperazine, which is then reacted with 4-nitrophenylacetic acid to produce 4-(4-nitrophenyl)-1-methylpiperazine. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 4-(4-aminophenyl)-1-methylpiperazine. Finally, this compound is reacted with 4-methylbenzoyl chloride to produce 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in various scientific research studies due to its ability to interact with different biological targets. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used as a tool to study the role of dopamine receptors in the brain.
Propiedades
Nombre del producto |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O/c1-15-3-5-16(6-4-15)19(23)20-17-7-9-18(10-8-17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
Clave InChI |
JRTDMSBYLHMMGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Solubilidad |
46.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)




![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)



